4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C15H11NO2 It is a derivative of biphenyl, where a carboxylic acid group and a cyanomethyl group are attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid can be achieved through several methods:
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Cyanoacetylation of Biphenyl Derivatives: : This method involves the reaction of biphenyl derivatives with cyanoacetic acid under basic conditions. The reaction typically requires a catalyst such as sodium ethoxide and is carried out at elevated temperatures to facilitate the formation of the cyanomethyl group.
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Isothiouronium-Mediated Conversion: : Another method involves the use of isothiouronium salts to convert carboxylic acids to cyanomethyl thioesters, which can then be hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of 4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid often involves large-scale cyanoacetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Industry: Used in the production of polymers, dyes, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4’-(Cyanomethyl)[1,1’-biphenyl]-3-carboxylic acid
- 4-(Cyanomethyl)benzoic acid
- 4’-(Cyanomethyl)[1,1’-biphenyl]-2-carboxylic acid
Uniqueness
4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Biological Activity
4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a biphenyl backbone with a cyanomethyl and carboxylic acid functional group, which may contribute to its biological activity. The presence of the cyanomethyl group is significant as it can enhance the lipophilicity and biological interactions of the molecule.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, novel inhibitors derived from similar structures have demonstrated broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
Compound | Target Bacteria | MIC (μg/mL) | IC50 (nM) |
---|---|---|---|
Compound 7a | S. aureus | <0.03125 | <32 |
Compound 7g | E. coli | 1-4 | <100 |
Compound 16b | E. faecium | 2 | 120 |
Compound 16c | K. pneumoniae | 2 | 440 |
These compounds showed low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating a strong dual activity that could be attributed to structural similarities with this compound .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various assays. For example, related compounds have been tested for their inhibitory effects on bacterial topoisomerases, which are critical for bacterial DNA replication and transcription.
- Inhibition Mechanism : Compounds in this class often act by binding to the active sites of these enzymes, preventing their function and leading to bacterial cell death.
Case Studies
Several case studies have evaluated the biological activity of compounds similar to this compound:
- Study on Antibacterial Efficacy : A series of synthesized derivatives were tested against common pathogens like S. aureus and E. coli. The results indicated that modifications in the side chains significantly affected their antibacterial potency.
- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of these compounds in treating infections caused by resistant bacterial strains.
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-[4-(cyanomethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H11NO2/c16-10-9-11-1-3-12(4-2-11)13-5-7-14(8-6-13)15(17)18/h1-8H,9H2,(H,17,18) |
InChI Key |
MUXHMXSQPLTKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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